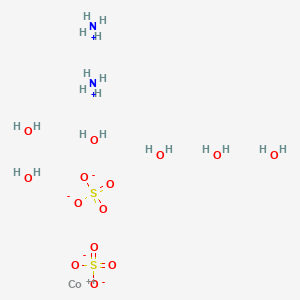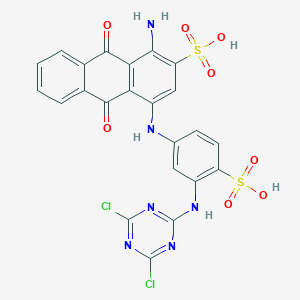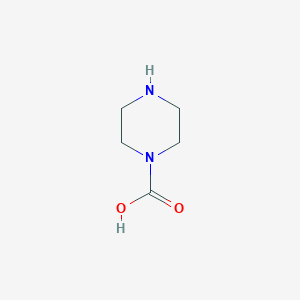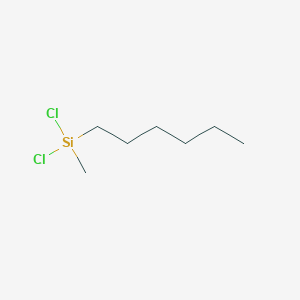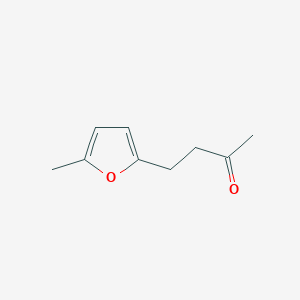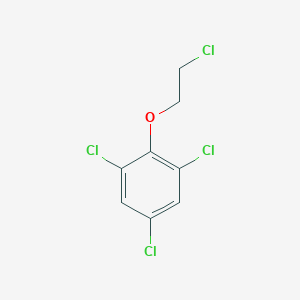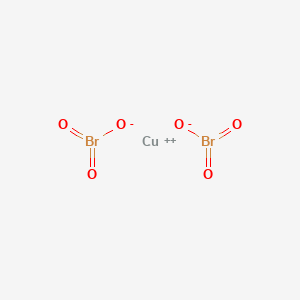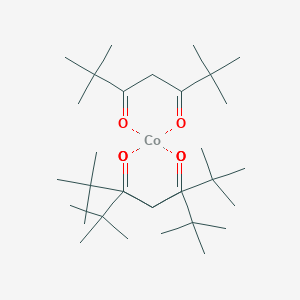
cobalt;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Cobalt Complexes : Cobalt is known for forming complex structures with various ligands. These complexes often exhibit unique properties and are studied for their structural and functional applications.
Synthesis Analysis
- Synthesis of Cobalt Complexes : The synthesis of cobalt complexes can involve reactions like the one seen in the formation of a novel S-bridged tetracobalt(III) complex, demonstrating the diversity in synthetic approaches for cobalt complexes (Konno, Gotoh, & Okamoto, 1997).
Molecular Structure Analysis
- Crystal Structures : Various cobalt complexes have been studied for their crystal structures, providing insights into their molecular arrangement and bonding patterns. For example, the crystal and molecular structure of a cobalt(III) tetraammine complex shows the complexity of these structures (Robertson & Whimp, 1975).
Chemical Reactions and Properties
- Reactivity and Formation : Cobalt complexes can be formed through various chemical reactions, including hydrothermal and metathesis methods. Their reactivity is often influenced by the ligands involved and the environmental conditions (Kumagai, Kepert, & Kurmoo, 2002).
Physical Properties Analysis
- Magnetic and Optical Properties : Cobalt complexes exhibit diverse physical properties, such as unique magnetic behaviors and optical characteristics, which can be analyzed through various spectroscopic techniques (Leng et al., 2014).
Chemical Properties Analysis
- Electrochemical Properties : The electrochemical properties of cobalt complexes are of particular interest due to their potential applications in catalysis and electronic devices. These properties can be assessed through techniques like cyclic voltammetry (Asadizadeh et al., 2018).
Wissenschaftliche Forschungsanwendungen
Environmental and Industrial Applications
Environmental Behavior and Toxicology : Cobalt, a naturally occurring element with various industrial uses, exhibits significant environmental behavior. It is cycled in the environment through natural processes and anthropogenic activities, impacting terrestrial ecosystems. The soil-to-plant transfer of cobalt is a viable route for bioaccumulation, potentially affecting lower trophic levels. However, the variability in cobalt mobility and its bioaccumulation potential across different species and environmental conditions necessitates further research to fully understand its long-term environmental impacts (Gál et al., 2008).
Cobalt-based Nanocatalysts : In the context of Fischer-Tropsch synthesis, which provides a green alternative for fuel production, cobalt-based catalysts are highlighted for their exceptional activity, stability, and cost-effectiveness. Recent advancements have focused on the development of cobalt-based nanocatalysts, investigating particle size, surface oxidation states, and bimetallic particles to enhance catalytic performance (Qi et al., 2020).
Biomedical Applications
Biomedical Uses of Cobalt and Cobalt Oxide Nanoparticles : Cobalt and its oxide nanoparticles are recognized for their significant biomedical applications due to their unique properties. These applications include antimicrobial, anticancer, and wound healing effects, among others. The review emphasizes the green synthesis methods for cobalt and cobalt oxide nanoparticles, which offer environmental and economic advantages over traditional synthesis methods (Waris et al., 2021).
Cobalt in Supercapacitors : The application of cobalt-based nanomaterials in supercapacitors is a significant area of research, attributed to their high specific capacitance and electrical conductivity. Strategies to improve the electrochemical properties of cobalt-based electrodes, including morphology design, are crucial for advancing supercapacitor technology. This highlights the ongoing efforts to enhance energy storage capabilities through innovative material science approaches (Yang et al., 2022).
Safety And Hazards
Zukünftige Richtungen
Cobalt-based catalysts have shown enhanced efficiency and stability for the hydrogen evolution reaction (HER), showing promise for future research . The paper aims to understand the chemical and physical factors that affect cobalt-based catalysts, and to find directions for future research on cobalt-based catalysts .
Eigenschaften
IUPAC Name |
cobalt;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.Co/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYDQDGBCQGIHS-QFVJJVGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Co] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.[Co] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H60CoO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71310029 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

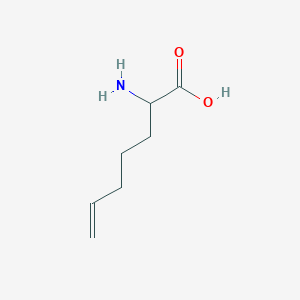
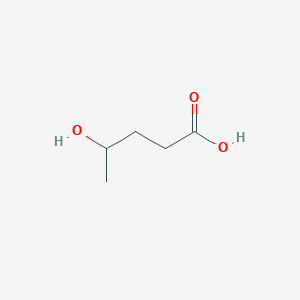
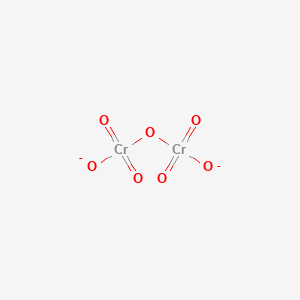
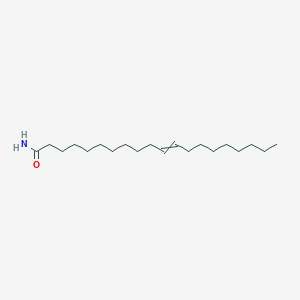
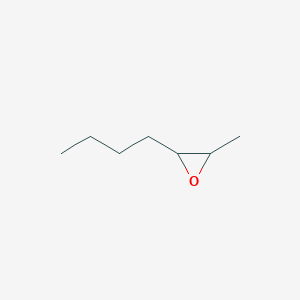
![Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis-](/img/structure/B78617.png)
